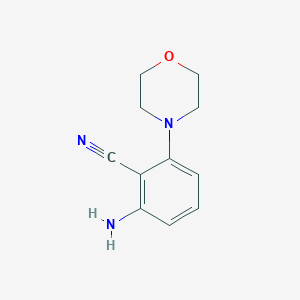
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as a building block in the synthesis of more complex molecules due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid typically involves several steps. One common method starts with the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate then reacts with acrylate and undergoes an amino protection reaction to generate N-(2-carboalkoxy(aryloxy))ethyl-N-protective group-L-aspartic acid-4-alkyl ester. Subsequent intramolecular ring closing and decarboxylation under alkaline conditions yield ®-N-protective group-4-oxopiperidine-2-formic acid. The carboxyl group is then esterified, followed by selective carbonyl reduction and activation of the hydroxyl group. Finally, a nucleophilic substitution reaction with a methyl metal reagent produces the target compound .
Industrial Production Methods
For industrial production, the method described above can be optimized for large-scale synthesis. This involves using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring environmental friendliness. The process is designed to be scalable, with high selectivity and yield, making it suitable for industrial applications .
化学反応の分析
Types of Reactions
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or tert-butyl hydroperoxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic reagents like methyl metal reagents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
科学的研究の応用
(2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. It can act as an agonist or inhibitor, depending on the context. The compound’s effects are mediated through its binding to receptors or enzymes, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- (2R,4R)-4-Methylpiperidine-2-carboxylic acid
- (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acid
Uniqueness
What sets (2R,4R)-1,4-dimethyl-2-piperidinecarboxylic acid apart from similar compounds is its specific stereochemistry and the presence of two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(2R,4R)-1,4-dimethylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-6-3-4-9(2)7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m1/s1 |
InChIキー |
RZIWEWJJKJVNCK-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)O)C |
正規SMILES |
CC1CCN(C(C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate](/img/structure/B8688161.png)
![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)






![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)


